Computed Lipophilicity (XlogP) Shift: 6-Methyl Analog vs. Non-Methylated Core
The 6-methyl substitution substantially elevates the computed lipophilicity of the imidazo[1,2-a]pyridine core. The target compound (CAS 61982-56-7) exhibits an XlogP of 2.90, whereas the corresponding non-methylated parent 2-(furan-2-yl)imidazo[1,2-a]pyridine (CAS 28795-36-0) has an XlogP of 2.59 . This ΔXlogP of +0.31 translates into an approximately 2-fold increase in the octanol-water partition coefficient, indicating significantly enhanced passive membrane permeability for the 6-methyl derivative.
| Evidence Dimension | Computed lipophilicity (XlogP) |
|---|---|
| Target Compound Data | XlogP = 2.90 |
| Comparator Or Baseline | 2-(Furan-2-yl)imidazo[1,2-a]pyridine (CAS 28795-36-0): XlogP = 2.59 |
| Quantified Difference | ΔXlogP = +0.31 (approximate 2-fold increase in octanol-water partitioning) |
| Conditions | Software-calculated XlogP values from authoritative chemical databases |
Why This Matters
Higher lipophilicity correlates with improved passive membrane permeability, which is a key selection criterion for compounds intended for cell-based assays or in vivo studies.
